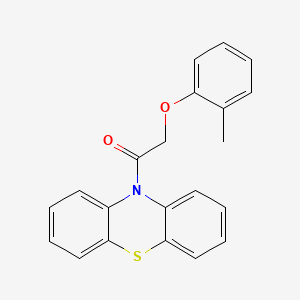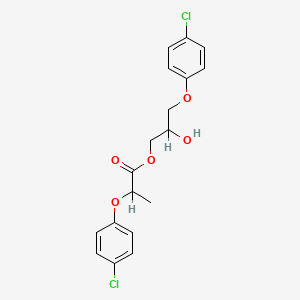![molecular formula C12H20N2O2Pd B14661615 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium CAS No. 38337-62-1](/img/structure/B14661615.png)
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium is a complex compound that combines an organic ligand with a palladium metal center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium typically involves the reaction of the organic ligand with a palladium precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new complexes. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in industrial processes that require palladium-based catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium involves its interaction with molecular targets and pathways. The palladium center can facilitate various catalytic processes by coordinating with substrates and promoting chemical transformations. The specific pathways involved depend on the type of reaction and the substrates used.
Comparison with Similar Compounds
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium can be compared with other similar compounds, such as:
Nickel 4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one: This compound has a similar ligand structure but contains nickel instead of palladium.
Other palladium complexes: Various palladium complexes with different ligands can be compared based on their structural and chemical properties. The uniqueness of this compound lies in its specific ligand structure and the resulting chemical properties.
Properties
CAS No. |
38337-62-1 |
|---|---|
Molecular Formula |
C12H20N2O2Pd |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium |
InChI |
InChI=1S/C12H20N2O2.Pd/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h5-8H2,1-4H3; |
InChI Key |
QHCQUABFPPHIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C(C)CC(=O)C)CC(=O)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


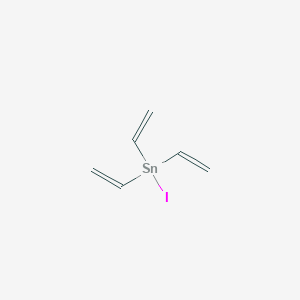
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
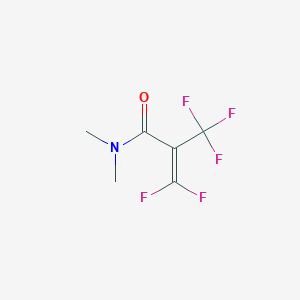
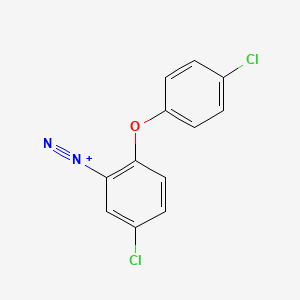
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
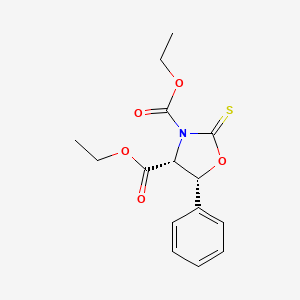
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

